Ethanolamine oleate

Vue d'ensemble

Description

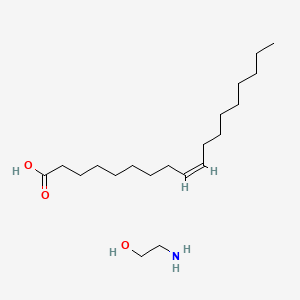

L'oléate d'éthanolamine est un composé formé par la combinaison de l'éthanolamine et de l'acide oléique. C'est un agent sclérosant doux, couramment utilisé dans les traitements médicaux, en particulier pour les varices œsophagiennes qui ont récemment saigné . Le composé se présente sous la forme d'un oléate clair, de couleur paille à jaune pâle, déliquescent .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : L'oléate d'éthanolamine est synthétisé en faisant réagir l'éthanolamine avec l'acide oléique. La réaction implique généralement le mélange des deux composants dans un rapport spécifique et le chauffage du mélange jusqu'à ce que la réaction soit complète. Le produit résultant est ensuite purifié pour obtenir l'oléate d'éthanolamine .

Méthodes de production industrielle : Dans les milieux industriels, l'oléate d'éthanolamine est produit en combinant l'éthanolamine et l'acide oléique dans un réacteur. Le mélange est agité et chauffé jusqu'à ce qu'aucune eau ne soit générée, ce qui indique la fin de la réaction. Le produit est ensuite refroidi et purifié pour obtenir le composé final .

Analyse Des Réactions Chimiques

Types de réactions : L'oléate d'éthanolamine subit diverses réactions chimiques, notamment :

Oxydation : L'oléate d'éthanolamine peut être oxydé pour former différents produits en fonction des conditions et des réactifs utilisés.

Réduction : Le composé peut être réduit dans des conditions spécifiques pour produire différents dérivés.

Réactifs et conditions courants :

Agents oxydants : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Agents réducteurs : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont souvent utilisés.

Réactifs de substitution : Divers halogènes et autres substituants peuvent être utilisés pour les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire différents dérivés oxygénés, tandis que la réduction peut produire diverses formes réduites de l'oléate d'éthanolamine .

4. Applications de la recherche scientifique

L'oléate d'éthanolamine a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Il est utilisé comme réactif dans diverses réactions chimiques et processus de synthèse.

Biologie : L'oléate d'éthanolamine est étudié pour ses effets sur les systèmes biologiques, y compris son rôle dans les processus cellulaires.

Médecine : Le composé est utilisé dans le traitement des varices œsophagiennes et d'autres affections médicales.

5. Mécanisme d'action

L'oléate d'éthanolamine exerce ses effets principalement en irritant l'endothélium intime des veines, ce qui conduit à une réponse inflammatoire stérile liée à la dose. Cette réponse se traduit par une fibrose et une occlusion possible de la veine. Le composant acide oléique est responsable de la réponse inflammatoire, tandis que le composant éthanolamine peut inhiber la formation de caillots de fibrine en chélatant le calcium .

Composés similaires :

Éthanolamine : Une substance basique qui forme la colonne vertébrale de l'oléate d'éthanolamine.

Acide oléique : Un acide gras qui se combine à l'éthanolamine pour former l'oléate d'éthanolamine.

Triéthanolamine : Un autre composé de la famille de l'éthanolamine, utilisé dans diverses applications industrielles.

Unicité : L'oléate d'éthanolamine est unique en raison de sa combinaison spécifique d'éthanolamine et d'acide oléique, ce qui lui confère des propriétés distinctes en tant qu'agent sclérosant. Sa capacité à provoquer une fibrose et une occlusion des veines la rend particulièrement utile dans les traitements médicaux pour des affections telles que les varices œsophagiennes .

Applications De Recherche Scientifique

Sclerotherapy for Vascular Malformations

Ethanolamine oleate is widely used as a sclerosing agent for various vascular anomalies, including oral vascular anomalies (OVAs) and esophageal varices.

Case Studies:

- A study involving 30 patients with OVAs demonstrated that a 5% concentration of this compound resulted in complete clinical healing within 28 days. The study highlighted the effectiveness of this concentration compared to lower concentrations (1.25% and 2.5%) in terms of fewer treatment sessions and lower total doses required .

- Another case series reported on the efficacy of this compound in treating venous malformations, noting significant improvement in pain scores and lesion reduction in 88-100% of cases evaluated .

Use in Esophageal Variceal Treatment

This compound has been employed as a sclerosing agent for managing esophageal varices, particularly in patients at risk of bleeding.

Clinical Insights:

- A retrospective analysis indicated that a 5% solution of this compound was effective for sclerotherapy in esophageal varices, with fewer adverse effects compared to other agents like sodium tetradecyl sulfate .

Safety Profile and Adverse Effects

While this compound is considered relatively safe, there are documented cases of adverse effects associated with its use.

Adverse Events:

- A case report described noncardiogenic pulmonary edema following the injection of this compound for esophageal variceal bleeding. This highlights the potential risks involved with intravascular administration, although such occurrences are rare .

- In an experimental study on rats, systemic effects were observed, including lung edema and hemorrhage at higher doses, yet no acute toxicity was noted at lower doses .

Efficacy in Pediatric Applications

This compound has also been investigated for its applications in pediatric patients suffering from vascular malformations.

Findings:

- A pediatric-centered study involving 83 patients showed that this compound led to complete symptom resolution in the majority of cases treated, indicating its potential as a safe option for children .

Comparative Effectiveness

Comparative studies have evaluated different concentrations and formulations of this compound.

Research Findings:

- A study comparing various dilutions found that sclerotherapy with monothis compound diluted in anesthetic was effective across different concentrations (5% to 100%), suggesting flexibility in treatment protocols based on patient needs .

Summary of Clinical Applications

The following table summarizes key applications and findings related to this compound:

Mécanisme D'action

Ethanolamine oleate exerts its effects primarily by irritating the intimal endothelium of veins, leading to a sterile dose-related inflammatory response. This response results in fibrosis and possible occlusion of the vein. The oleic acid component is responsible for the inflammatory response, while the ethanolamine component may inhibit fibrin clot formation by chelating calcium .

Comparaison Avec Des Composés Similaires

Ethanolamine: A basic substance that forms the backbone of ethanolamine oleate.

Oleic Acid: A fatty acid that combines with ethanolamine to form this compound.

Triethanolamine: Another compound in the ethanolamine family, used in various industrial applications.

Uniqueness: this compound is unique due to its specific combination of ethanolamine and oleic acid, which gives it distinct properties as a sclerosing agent. Its ability to cause fibrosis and occlusion of veins makes it particularly useful in medical treatments for conditions like esophageal varices .

Activité Biologique

Ethanolamine oleate is a compound that has garnered attention for its biological activity, particularly as a sclerosing agent in medical applications. This article explores its biological effects, mechanisms of action, and clinical studies that highlight its efficacy and safety.

Chemical Composition and Properties

This compound is formed by the combination of ethanolamine and oleic acid. It is classified as a sclerosing agent , primarily used for treating esophageal varices. The compound has the following chemical characteristics:

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 343.544 g/mol |

| Density | 0.973 g/cm³ |

| Boiling Point | 170.9 °C at 760 mmHg |

| Flash Point | 93.3 °C |

This compound acts primarily through its irritation of the intimal endothelium of veins, leading to a sterile inflammatory response that promotes fibrosis and potential occlusion of the treated vessel. The oleic acid component induces an inflammatory reaction, while the ethanolamine may inhibit fibrin clot formation by chelating calcium ions, which complicates its procoagulant effects .

Sclerotherapy for Varices

This compound is predominantly used in sclerotherapy for esophageal varices and vascular malformations. Clinical studies indicate that a concentration of 5% this compound is more effective than lower concentrations (1.25% and 2.5%) in achieving complete clinical healing of oral vascular anomalies within 28 days .

Case Studies

- Systemic Effects Study : An experimental study involving 46 rats assessed the systemic effects of 5% this compound. No acute toxicity was observed, and histological examinations revealed no significant abnormalities in various organs post-injection .

- Sclerotherapy Outcomes : In a study comparing this compound and absolute alcohol for sclerotherapy, patients receiving this compound experienced fewer sessions but longer treatment durations compared to those treated with alcohol . The overall safety profile was favorable, with no serious adverse events reported.

Efficacy and Safety

Research indicates that this compound demonstrates promising results in treating difficult-to-resect venous malformations with an efficacy rate of up to 100% in some cases . However, it is essential to note that some patients reported mild adverse effects such as pain and hemoglobinuria, which were managed effectively without long-term complications .

Summary of Findings

The biological activity of this compound underscores its role as a versatile sclerosing agent. Its effectiveness in treating vascular anomalies and esophageal varices is supported by various studies:

| Study Type | Findings |

|---|---|

| Experimental Study | No acute toxicity; safe at prescribed doses |

| Clinical Efficacy | 100% efficacy in select cases |

| Adverse Effects | Mild; manageable with prompt intervention |

Propriétés

Key on ui mechanism of action |

The oleic acid component of ethanolamine oleate is responsible for the inflammatory response, and may also activate coagulation in vivo by release of tissue factor and activation of Hageman factor. The ethanolamine component, however, may inhibit fibrin clot formation by chelating calcium, so that a procoagulant action of ethanolamine oleate has not been demonstrated. |

|---|---|

Numéro CAS |

2272-11-9 |

Formule moléculaire |

C18H34O2.C2H7NO C20H41NO3 |

Poids moléculaire |

343.5 g/mol |

Nom IUPAC |

2-aminoethanol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C2H7NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;3-1-2-4/h9-10H,2-8,11-17H2,1H3,(H,19,20);4H,1-3H2/b10-9-; |

Clé InChI |

KGWDUNBJIMUFAP-KVVVOXFISA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

SMILES isomérique |

CCCCCCCC/C=C\CCCCCCCC(=O)O.C(CO)N |

SMILES canonique |

CCCCCCCCC=CCCCCCCCC(=O)O.C(CO)N |

Apparence |

Solid powder |

Key on ui other cas no. |

2272-11-9 |

Description physique |

Liquid Liquid; [ECHA REACH Registrations] |

Pictogrammes |

Corrosive; Irritant |

Pureté |

>98% (or refer to the Certificate of Analysis) |

Durée de conservation |

>2 years if stored properly |

Solubilité |

Soluble in DMSO |

Stockage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonymes |

Monoethanolamine Oleate; Ethamolin; FO-611; FO 611; FO611; brand name: Ethamolin. |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.